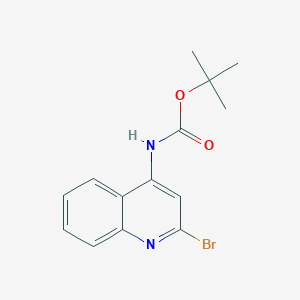![molecular formula C9H12N2 B15242885 1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B15242885.png)
1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with two methyl groups attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(1H-pyrrol-1-yl)ethanone with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to investigate various biochemical pathways.
Medicine: The compound has potential therapeutic applications due to its biological activity. It is studied for its potential use in treating diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: A related compound with potential therapeutic applications.
Uniqueness
1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of two methyl groups on the nitrogen atom can affect its binding affinity to molecular targets and its overall stability.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
1,1-dimethyl-2,3-dihydropyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C9H12N2/c1-9(2)8-3-4-10-5-7(8)6-11-9/h3-5,11H,6H2,1-2H3 |
InChIキー |
OQBDFPGVQOBFET-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(CN1)C=NC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




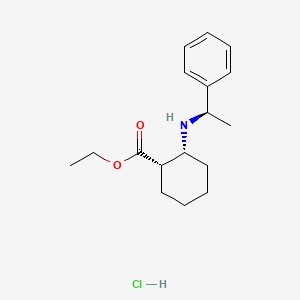
![2-[(3-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B15242828.png)
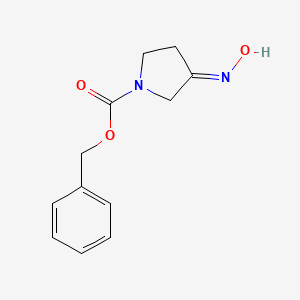

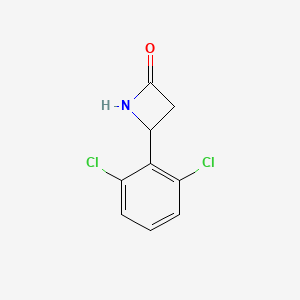
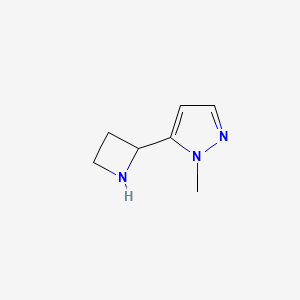


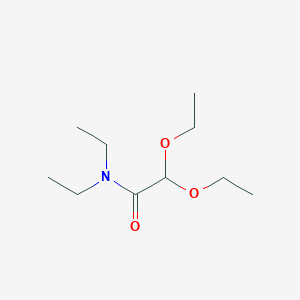
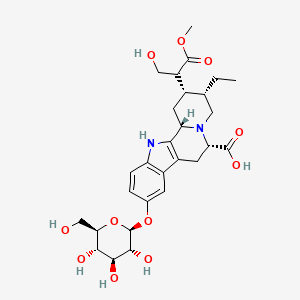
![benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
